molecular formula C22H21ClN2O2 B2663141 2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide CAS No. 898416-08-5

2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide

Cat. No.: B2663141
CAS No.: 898416-08-5
M. Wt: 380.87
InChI Key: UDAZPCGGQRZRBR-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a chlorophenyl group, a furan ring, and an indoline moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Indoline Moiety: Starting from aniline, the indoline ring can be synthesized through cyclization reactions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Coupling Reactions: The chlorophenyl group can be coupled with the indoline-furan intermediate using palladium-catalyzed cross-coupling reactions.

    Acetamide Formation: Finally, the acetamide group can be introduced through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(2-(furan-2-yl)ethyl)acetamide: Lacks the indoline moiety.

    2-(4-chlorophenyl)-N-(2-(indolin-1-yl)ethyl)acetamide: Lacks the furan ring.

    2-(4-bromophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide: Contains a bromophenyl group instead of a chlorophenyl group.

Uniqueness

The presence of both the furan and indoline moieties in 2-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide makes it unique compared to similar compounds. This unique structure may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O2/c23-18-9-7-16(8-10-18)14-22(26)24-15-20(21-6-3-13-27-21)25-12-11-17-4-1-2-5-19(17)25/h1-10,13,20H,11-12,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAZPCGGQRZRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)CC3=CC=C(C=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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